molecular formula C6H4BrFO B1273239 3-Bromo-4-Fluorophenol CAS No. 27407-11-0

3-Bromo-4-Fluorophenol

Cat. No. B1273239
CAS RN: 27407-11-0
M. Wt: 191 g/mol
InChI Key: QWTULQLVGNZMLF-UHFFFAOYSA-N
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Patent
US06967201B1

Procedure details

A solution of 0.80 gm (3.43 mMol) O-acetyl 3-bromo-4-fluorophenol in 10 mL 6% diisopropylethylamine in methanol was stirred at room temperature for 8 hours. The reaction mixture was concentrated under reduced pressure at 0° C. to provide the desired compound.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([Br:12])[CH:6]=1)(=O)C>C(N(C(C)C)CC)(C)C.CO>[Br:12][C:7]1[CH:6]=[C:5]([OH:4])[CH:10]=[CH:9][C:8]=1[F:11]

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=C(C=C1)F)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure at 0° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.